molecular formula C11H16O B1309642 Tricyclo[4.3.1.13,8]undecan-4-one CAS No. 24669-56-5

Tricyclo[4.3.1.13,8]undecan-4-one

Cat. No.: B1309642
CAS No.: 24669-56-5
M. Wt: 164.24 g/mol
InChI Key: GLVBWWGJOCTLBF-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.13,8]undecan-4-one is a polycyclic ketone with the molecular formula C11H16O. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound is also known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing Tricyclo[4.3.1.13,8]undecan-4-one involves the reaction of 2-aminomethyl-2-adamantanol with a source of nitrous acid . This reaction typically requires controlled conditions to ensure the proper formation of the tricyclic structure.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally involves similar principles as laboratory methods, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tricyclo[4.3.1.13,8]undecan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[4.3.1.13,8]undecan-4-one involves its interaction with molecular targets through its rigid and stable tricyclic structure. This allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Tricyclo[4.3.1.1(3,8)]undecane: Similar in structure but lacks the ketone functional group.

    Adamantane: Another polycyclic compound with a similar rigid structure but different ring connectivity.

Uniqueness: Tricyclo[431

Properties

IUPAC Name

tricyclo[4.3.1.13,8]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVBWWGJOCTLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407277
Record name tricyclo[4.3.1.13,8]undecan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24669-56-5
Record name tricyclo[4.3.1.13,8]undecan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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